N'-hydroxy-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboximidamide
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Overview
Description
N’-hydroxy-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboximidamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a carboximidamide group, and a hydroxy group
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets, such as extracellular signal-regulated kinases 1/2 (erk1/2), which play a crucial role in cell signaling .
Mode of Action
For instance, some compounds can inhibit the MAP kinase pathway, affecting cell proliferation and survival .
Biochemical Pathways
Compounds with similar structures have been shown to affect various pathways, including the map kinase pathway . This pathway plays a crucial role in regulating cell growth, differentiation, and survival.
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting cell proliferation and inducing cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboximidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Carboximidamide Group: This step involves the reaction of the pyrrolidine derivative with a reagent such as cyanamide under acidic or basic conditions to form the carboximidamide group.
Industrial Production Methods
Industrial production of N’-hydroxy-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboximidamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboximidamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nitric acid, halogens, and other electrophilic reagents.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
N’-hydroxy-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-1-phenyl-5-oxopyrrolidine-3-carboximidamide
- N’-hydroxy-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboximidamide
- N’-hydroxy-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboximidamide
Uniqueness
N’-hydroxy-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboximidamide is unique due to the specific position of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
N'-hydroxy-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-3-2-4-10(5-8)15-7-9(6-11(15)16)12(13)14-17/h2-5,9,17H,6-7H2,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIHENZMCDVFIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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